molecular formula C10H18Cl2N2 B6225600 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 2770358-78-4

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B6225600
CAS No.: 2770358-78-4
M. Wt: 237.17 g/mol
InChI Key: YVCWZUNXCXBPNS-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)phenyl]ethan-1-amine dihydrochloride is a high-purity research chemical supplied as its stable dihydrochloride salt. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not for use in diagnostic or therapeutic procedures for humans or animals. Compounds featuring the phenethylamine backbone and 2-aminoethyl substituents are of significant interest in medicinal chemistry and neuroscience research. The phenethylamine structure is a key scaffold in many biologically active molecules, including neurotransmitters and trace amines . Specifically, novel synthetic compounds containing the 2-aminoethyl group have been identified as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems in the brain and has emerged as a promising target for the development of novel therapeutic agents for central nervous system disorders, such as schizophrenia and depression . Researchers can utilize this compound as a chemical reference standard or as a building block in the synthesis of more complex molecules for pharmacological evaluation and exploratory life science research.

Properties

CAS No.

2770358-78-4

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c11-6-4-9-2-1-3-10(8-9)5-7-12;;/h1-3,8H,4-7,11-12H2;2*1H

InChI Key

YVCWZUNXCXBPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCN)CCN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of the Aromatic Precursor

The synthesis often begins with bromination of a substituted benzene derivative. For example, 1,3-dibromobenzene undergoes electrophilic substitution to introduce bromine atoms at the 3- and 5-positions, creating a scaffold for subsequent amination. Reaction conditions typically involve bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours, achieving >90% conversion.

Table 1: Bromination Reaction Parameters

ParameterValue
Temperature70°C
Reaction Time7 hours
SolventAcetic acid
CatalystNone
Yield92%

Amination via Nucleophilic Substitution

The brominated intermediate reacts with ethylamine derivatives in a two-step process:

  • Primary Amination : The bromine at the 3-position is displaced by 2-aminoethanol in the presence of DMF as a catalyst, forming 3-(2-hydroxyethyl)phenyl-2-bromoethane.

  • Secondary Amination : The remaining bromine undergoes substitution with ethylenediamine under reflux in ethanol, yielding the bis-amino intermediate.

Critical Optimization :

  • Molar ratio of brominated precursor to ethylenediamine: 1:3.5.

  • Reaction time: 12 hours at 80°C.

  • Yield after purification: 78%.

Reductive Amination Approaches

Ketone Intermediate Formation

An alternative route involves condensing 3-acetylphenethylamine with ethylamine using NaBH₃CN as a reducing agent. The ketone group is reduced to a secondary amine, forming the target compound after hydrochloride salt formation.

Reaction Scheme :
3-Acetylphenethylamine+CH₃CH₂NH₂NaBH₃CN2-[3-(2-Aminoethyl)phenyl]ethan-1-amine\text{3-Acetylphenethylamine} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{2-[3-(2-Aminoethyl)phenyl]ethan-1-amine}

Table 2: Reductive Amination Conditions

ParameterValue
Reducing AgentSodium cyanoborohydride
SolventMethanol
Temperature25°C (ambient)
Reaction Time24 hours
Yield82%

Acidic Workup and Salt Formation

The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether mixtures enhances purity to >98%.

Catalytic Hydrogenation Methods

Nitrile Reduction Pathway

A high-yielding industrial method starts with 3-cyanophenethyl bromide. Catalytic hydrogenation over Raney nickel at 50 psi H₂ pressure converts the nitrile to a primary amine, followed by a second hydrogenation to introduce the ethylamine group.

Key Advantages :

  • Avoids halogenated intermediates.

  • Scalable to kilogram quantities.

Table 3: Hydrogenation Parameters

ParameterValue
CatalystRaney Nickel (10 wt%)
Pressure50 psi H₂
Temperature100°C
Reaction Time5 hours
Yield85%

Purification and Characterization

Solvent Extraction and Crystallization

Crude product is purified via sequential solvent extraction (chloroform/water) to remove unreacted amines. The hydrochloride salt is crystallized from hot ethanol, yielding needle-like crystals.

Analytical Validation

  • ¹H NMR (D₂O, 400 MHz): δ 7.35 (m, 4H, Ar-H), 3.15 (t, 4H, CH₂NH₂), 2.80 (t, 4H, CH₂Ar).

  • Melting Point : 214–216°C (decomp.).

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodYieldPurityScalability
Halogenation-Amination78%97%Moderate
Reductive Amination82%98%High
Catalytic Hydrogenation85%99%Industrial

The catalytic hydrogenation route offers superior yield and scalability, making it preferred for large-scale production. However, the reductive amination method is advantageous for lab-scale synthesis due to milder conditions.

Challenges and Optimization Strategies

Byproduct Formation

Diethylenetriamine byproducts arise from over-alkylation, necessitating strict stoichiometric control. Excess ethylenediamine (1:4 molar ratio) suppresses this side reaction.

Catalyst Deactivation

Raney nickel catalysts require periodic regeneration via acid washing to maintain activity during hydrogenation.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Waste Management : Thionyl chloride byproducts are neutralized with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenylethylamine derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to certain receptors in the brain, influencing neurotransmitter activity.

    Modulate Enzyme Activity: The compound may affect the activity of enzymes involved in neurotransmitter synthesis and degradation.

    Influence Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Substituted Phenethylamine Derivatives

The following compounds share the phenethylamine core but differ in substituents on the phenyl ring, altering physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS No. Key Differences vs. Target Compound Reference
Dopamine HCl 3,4-dihydroxy (phenyl) C₈H₁₂ClNO₂ 189.64 g/mol 62-31-7 - Two hydroxyl groups (3,4-position) enhance polarity and neurotransmitter activity.
- Known for adrenergic/cardiovascular effects.
2C-D HCl (1b) 2,5-dimethoxy, 4-methyl C₁₁H₁₈ClNO₂ 231.72 g/mol N/A - Methoxy groups increase lipophilicity.
- Psychedelic activity reported in substituted phenethylamines.
2-(2,3-Difluorophenyl)ethan-1-amine HCl 2,3-difluoro (phenyl) C₈H₁₀Cl₂FN 210.08 g/mol 870717-94-5 - Fluorine atoms enhance metabolic stability.
- Reduced basicity compared to aminoethyl substituents.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl Benzodioxan ring (6-position) C₁₀H₁₄ClNO₂ 223.68 g/mol 22310-84-5 - Benzodioxan ring introduces rigidity.
- Potential serotonergic activity.

Ethylamine Derivatives with Heterocyclic Moieties

Compounds with extended side chains or heterocycles demonstrate divergent pharmacological profiles:

Compound Name Structural Feature Molecular Formula Molecular Weight CAS No. Key Differences vs. Target Compound Reference
2-{1-[2-(Dimethylamino)ethyl]-1H-benzodiazol-2-yl}ethan-1-amine TriHCl Benzodiazole + dimethylaminoethyl C₁₃H₂₃Cl₃N₄ 341.70 g/mol 2728283-98-3 - Benzodiazole core enables π-π stacking.
- Trihydrochloride form increases solubility.
1-(4-[(3-Methylphenyl)methoxy]phenyl)ethan-1-amine HCl Benzyl ether substituent C₁₆H₂₀ClNO 277.79 g/mol 1251922-75-4 - Bulky benzyl ether reduces membrane permeability. - Likely targets GPCRs or transporters.

Q & A

Q. What are the key synthetic routes for preparing 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Friedel-Crafts Alkylation : Introduce an ethylamine group to a biphenyl derivative using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Amine Protection/Deprotection : Protect the primary amine with a tert-butoxycarbonyl (Boc) group to avoid side reactions during subsequent steps.

Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric control (2:1 HCl ratio) .
Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Reaction temperature control (0–5°C during HCl addition to prevent decomposition).

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aromatic substitution pattern and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₁₆Cl₂N₂: 235.07 g/mol).
  • Elemental Analysis : Validate Cl⁻ content (~24.1% for dihydrochloride salts) .
    Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., 2-(3-phenylphenyl)ethan-1-amine hydrochloride) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Friedel-Crafts efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for amine protection steps.
  • Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
    Example Data Table :
ParameterTrial 1 (AlCl₃/DCM)Trial 2 (FeCl₃/DMF)
Yield (%)6278
Purity (HPLC, %)9598

Q. What computational methods can predict its biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with serotonin receptors (e.g., 5-HT₂A) due to structural similarity to phenethylamine derivatives .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) .
    Key Finding : Substituent position (e.g., meta vs. para aminoethyl groups) significantly affects receptor selectivity .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess variability .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to evaluate cytochrome P450 interactions, which may explain inconsistent in vivo results .
    Case Study : Contradictory dopamine receptor binding data may arise from differences in assay pH (affecting hydrochloride salt dissociation) .

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